7-(2-Bromoethoxy)-3-(4-methoxyphenyl)chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

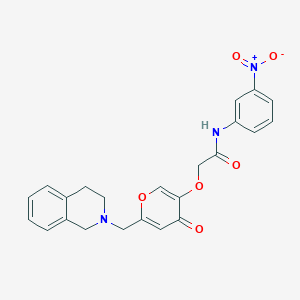

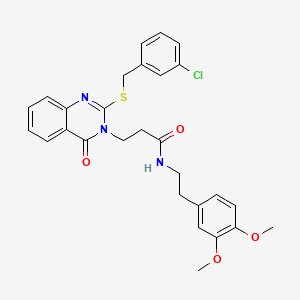

7-(2-Bromoethoxy)-3-(4-methoxyphenyl)chromen-2-one is a chemical compound with the molecular formula C18H15BrO4 . Its average mass is 375.213 Da and its monoisotopic mass is 374.015350 Da .

Molecular Structure Analysis

The molecular structure of 7-(2-Bromoethoxy)-3-(4-methoxyphenyl)chromen-2-one consists of 18 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms . Further analysis of its structure would require more specific data such as NMR or X-ray crystallography results.

Aplicaciones Científicas De Investigación

Antimicrobial Activity and Molecular Modeling

7-(2-Bromoethoxy)-3-(4-methoxyphenyl)chromen-2-one derivatives have been synthesized and investigated for their antimicrobial activities. These compounds exhibit significant antibacterial and antifungal activity, comparable to standard antimicrobials. Molecular modeling studies, including docking with oxidoreductase proteins, have suggested a correlation between their structure and antimicrobial potency, highlighting their potential as templates for designing new antimicrobial agents (Mandala et al., 2013).

Antioxidant Properties

Investigations into the antioxidant properties of similar chromen-2-one compounds reveal their capability to act as radical scavengers. Theoretical studies using density functional theory (DFT) have explored their efficacy against hydroperoxyl radicals, showing the importance of their structural configuration on antioxidant activity. Such insights are crucial for understanding how these compounds can protect biological systems from oxidative stress (Marino et al., 2016).

Photochemical Transformations

The photochemical behavior of chromen-2-one derivatives has been a subject of study, revealing unique photocyclization and dealkoxylation reactions under UV light. These transformations result in complex products with potential for further chemical exploration and application in synthesizing new materials or as intermediates in organic synthesis (Khanna et al., 2015).

Molecular Docking and Therapeutic Potential

Several studies focus on the molecular docking of chromen-2-one compounds to various biological targets, suggesting their potential in developing new therapeutic agents. The interactions with proteins like interleukin-6 (IL-6) indicate their relevance in addressing inflammation and possibly other diseases by modulating specific molecular pathways (Sert et al., 2018).

Synthetic Methodologies

Innovative synthetic approaches for chromen-2-one derivatives, including one-pot and solvent-free methods, highlight the evolving techniques in organic synthesis. These methods not only provide access to a wide range of compounds efficiently but also have implications for sustainability in chemical synthesis (Bam & Chalifoux, 2018).

Propiedades

IUPAC Name |

7-(2-bromoethoxy)-3-(4-methoxyphenyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrO4/c1-21-14-5-2-12(3-6-14)16-10-13-4-7-15(22-9-8-19)11-17(13)23-18(16)20/h2-7,10-11H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNXETBSMISWPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCCBr)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678019.png)

![5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2678022.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2678023.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2678024.png)

![4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B2678026.png)

![N-(4-fluorophenyl)-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2678027.png)

![(2R,6S)-6-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2678029.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2678035.png)